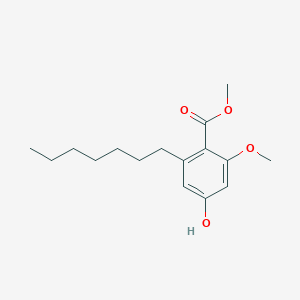
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methylthio groups and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester typically involves the reaction of 2,4-dimethylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
2,4-Dimethylthio-5-pyrimidinecarboxylic acid+EthanolCatalyst5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methylthio groups and ester functionality allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Pyrimidinecarboxylic acid, 2,4-dimethylthio-: Lacks the ethyl ester group, making it less reactive in certain chemical reactions.
5-Pyrimidinecarboxylic acid, 2,4-bis(ethylthio)-: Contains ethylthio groups instead of methylthio, resulting in different steric and electronic properties.
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, methyl ester: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5909-25-1 |
|---|---|
Molekularformel |
C9H12N2O2S2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
ethyl 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S2/c1-4-13-8(12)6-5-10-9(15-3)11-7(6)14-2/h5H,4H2,1-3H3 |
InChI-Schlüssel |
RSEYGTDJDNSHGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)




